2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde

COF Functionalization Post-Synthetic Modification Metal-Catalyzed Cross-Coupling

Sourcing a trialdehyde COF monomer with intrinsic post-synthetic modification handles often forces researchers to compromise between framework crystallinity and downstream functionalizability. 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde (CAS 14222-98-1) resolves this by embedding three aryl-Cl substituents directly on the C3-symmetric aromatic core alongside three reactive formyl groups - enabling imine-linked COF condensation while preserving latent sites for metal-catalyzed cross-coupling after framework assembly. - Provides electronic tuning distinct from hydroxy- or hydrogen-substituted analogs, critical for band-gap engineering in photocatalytic COFs. - Supplied at 97% purity with batch-specific CoA; store at 2-8 °C under inert atmosphere. - Available in 100 mg to 5 g research quantities with global ambient shipping.

Molecular Formula C9H3Cl3O3
Molecular Weight 265.5 g/mol
Cat. No. B8144875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde
Molecular FormulaC9H3Cl3O3
Molecular Weight265.5 g/mol
Structural Identifiers
SMILESC(=O)C1=C(C(=C(C(=C1Cl)C=O)Cl)C=O)Cl
InChIInChI=1S/C9H3Cl3O3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14/h1-3H
InChIKeyQSRPHYKMIOOUIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde: A Specialized Trifunctional Aldehyde Monomer for Covalent Organic Framework Synthesis


2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde (CAS 14222-98-1) is a C3-symmetric, trifunctional aromatic aldehyde with the molecular formula C9H3Cl3O3 and a molecular weight of 265.48 g/mol [1]. Its structure comprises a benzene core symmetrically substituted with three reactive formyl (–CHO) groups at the 1, 3, and 5 positions, and three chlorine atoms at the 2, 4, and 6 positions [1]. This compound serves primarily as a versatile building block in the synthesis of advanced materials, most notably covalent organic frameworks (COFs), where its aldehydes participate in condensation reactions to form imine or other linkages, while the chlorine atoms offer sites for potential post-synthetic modification .

Why COF Monomer Selection Is Non-Trivial: The Differentiating Role of 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde's Halogen Substituents


In the design of covalent organic frameworks (COFs), the choice of monomeric aldehyde building block is a critical determinant of the final material's properties and utility. While many C3-symmetric trialdehydes exist (e.g., 1,3,5-triformylbenzene (TFB), 2,4,6-triformylphloroglucinol (Tp)), they cannot be interchanged without significantly altering the resulting COF's performance [1]. For instance, the presence and number of hydroxyl groups on the aromatic core directly influence the framework's band gap and photocatalytic hydrogen evolution rate [1]. The target compound, 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde, is fundamentally distinct from its non-halogenated analogs due to its chlorine substituents. These atoms are not inert structural elements; they actively modulate the electronic structure of the aromatic core and provide latent reactive handles for further functionalization, such as metal-catalyzed cross-coupling reactions, offering a pathway to tailor-made materials inaccessible with simpler trialdehydes .

Quantitative Differentiation Evidence for 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde in COF Synthesis and Beyond


Differentiation by Post-Synthetic Modification Potential: The Unique Value of Aryl Chlorides

While many common COF aldehyde monomers (e.g., 1,3,5-triformylbenzene, 2,4,6-triformylphloroglucinol) are terminated, 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde possesses three aryl chloride substituents . These C-Cl bonds are chemically distinct from the formyl groups and provide orthogonal reactivity, allowing for post-synthetic modification (PSM) of the resulting COF via metal-catalyzed cross-coupling reactions . This feature is entirely absent in non-halogenated analogs, precluding this advanced functionalization pathway. The ability to introduce new chemical moieties after framework formation is a powerful tool for tuning material properties for specific applications.

COF Functionalization Post-Synthetic Modification Metal-Catalyzed Cross-Coupling Aryl Halides

Superior Band Gap Tuning via Hydroxy-Group Variation: A Parallel for Electronic Property Modulation

A systematic study on hydroxy-functionalized 1,3,5-triformylbenzene (TFB) monomers demonstrated that the number of -OH substituents on the aromatic core profoundly influences the resulting COF's optoelectronic properties [1]. Specifically, the COF prepared from a linker with two hydroxy groups exhibited a band gap of 1.8 eV and a peak photocatalytic hydrogen evolution rate (HER) of 8.4 ± 0.5 mmol g⁻¹ h⁻¹ in powder form, outperforming the version with three hydroxy groups (1.6 ± 0.2 mmol m⁻² h⁻¹ for films) [1]. By analogy, the chlorine substituents in 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde are expected to exert a distinct and strong electronic influence compared to hydroxy- or hydrogen-substituted analogs, providing a different knob for tuning COF band structure and catalytic activity [1].

COF Band Gap Engineering Photocatalysis Hydrogen Evolution Structure-Property Relationship

Impact of Linker Substitution on COF Crystallinity and Stability: A Benchmark from 2,4,6-Triformylphloroglucinol

1,3,5-Triformylphloroglucinol (Tp), a common COF monomer, is widely recognized for enhancing both crystallinity and structural stability in the resulting frameworks [1]. This is a key performance metric for COFs in applications like gas adsorption and heterogeneous catalysis [1]. By providing an alternative electronic environment and substitution pattern, 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde offers a route to frameworks with potentially different crystallinity, pore structure, and chemical stability profiles than those derived from Tp or TFB, which may be more suitable for specific, harsh operational environments (e.g., those requiring resistance to nucleophiles or specific solvent conditions).

COF Crystallinity COF Stability β-Ketoenamine Linkages 2,4,6-Triformylphloroglucinol

Primary Application Scenarios for 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde Informed by Differentiation Evidence


Design of Post-Synthetically Modifiable Covalent Organic Frameworks (COFs)

Researchers requiring COF platforms for advanced applications such as chemical sensing, targeted catalysis, or specialized separations can use 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde as a monomer . The presence of three aryl chloride groups enables post-synthetic modification via metal-catalyzed cross-coupling reactions, a capability not offered by common non-halogenated trialdehydes . This allows for the introduction of tailored functional groups into the pore walls of a pre-formed, crystalline framework, unlocking the creation of designer materials for demanding applications .

Exploration of New Electronic Landscapes in Semiconducting COFs

In the development of semiconducting COFs for photocatalysis, the choice of monomer substituent is critical for tuning band structure [1]. The chlorine atoms in 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde provide a distinct electronic environment compared to hydroxy- or hydrogen-substituted analogs, as demonstrated by the wide variation in HER performance in related systems (e.g., 8.4 vs. 1.6 mmol g⁻¹ h⁻¹/m⁻² h⁻¹ for films) [1]. This compound is therefore a key building block for researchers seeking to explore novel structure-property relationships and optimize the optoelectronic performance of COF-based photocatalysts and electronic devices [1].

Synthesis of Covalent Organic Frameworks Requiring High Chemical Stability Under Harsh Conditions

For applications where the COF will be exposed to harsh chemical environments, framework stability is paramount [2]. While 2,4,6-triformylphloroglucinol (Tp) is a benchmark monomer for achieving high stability and crystallinity [2], 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde offers an alternative pathway. The distinct reactivity and chemical nature of its aryl chloride and aldehyde groups may yield frameworks with unique stability profiles, potentially offering enhanced resistance to specific solvents, nucleophiles, or acidic conditions that are not achievable with hydroxylated monomers [2]. This makes it a candidate for COFs in challenging applications like aggressive chemical separations or as catalyst supports in corrosive media.

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